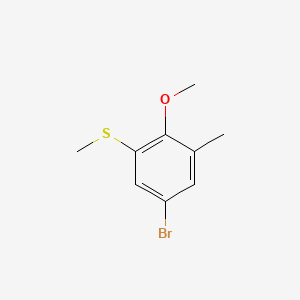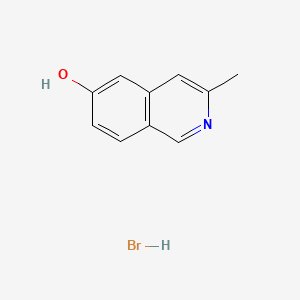
3-Methylisoquinolin-6-ol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylisoquinolin-6-ol hydrobromide is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the 3rd position and a hydroxyl group at the 6th position of the isoquinoline ring, with a hydrobromide salt form. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoquinolin-6-ol hydrobromide can be achieved through several methods:
Pictet-Spengler Reaction: This involves the condensation of a phenylalanine derivative with an aldehyde or ketone in the presence of an acid catalyst.
Bischler-Napieralski Reaction: This method involves the cyclization of a 2-arylethylamine with a haloacid or a haloester.
Skraup Reaction: This involves the condensation of an aniline derivative with a carbonyl compound and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylisoquinolin-6-ol hydrobromide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with higher electron density.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Halogenated or nitrated isoquinoline derivatives.
Applications De Recherche Scientifique
3-Methylisoquinolin-6-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and chemicals.
Biology: Acts as a fluorescent probe for the detection of proteins and DNA.
Medicine: Investigated for its potential use in developing drugs with anti-cancer, anti-malarial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methylisoquinolin-6-ol hydrobromide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: Another heterocyclic compound with a similar structure but different functional groups.
Isoquinoline: The parent compound of 3-Methylisoquinolin-6-ol hydrobromide, lacking the methyl and hydroxyl groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.
Uniqueness
This compound is unique due to its specific functional groups (methyl and hydroxyl) and its hydrobromide salt form, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C10H10BrNO |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
3-methylisoquinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-4-9-5-10(12)3-2-8(9)6-11-7;/h2-6,12H,1H3;1H |
Clé InChI |
NHLLMWMVITXKMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC(=C2)O)C=N1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
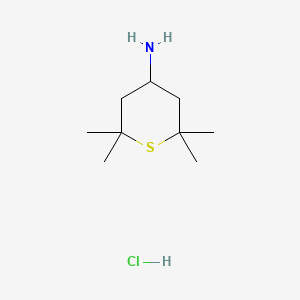
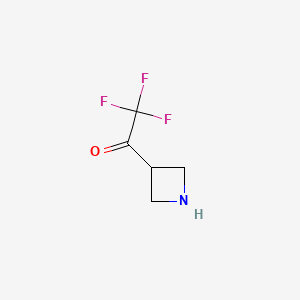
![1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496711.png)
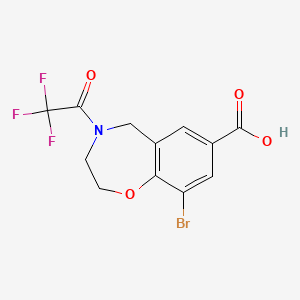
![rac-(1R,2R,4R)-5,5-difluorobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13496717.png)
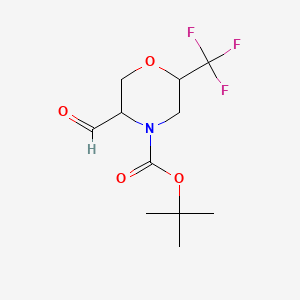

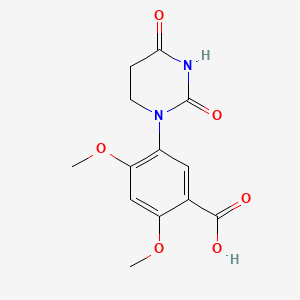
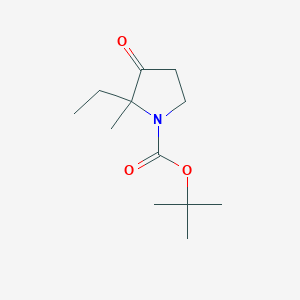
![Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13496749.png)
